molecular formula C12H14BrNO3 B8125404 (3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone

(3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone

Cat. No.: B8125404
M. Wt: 300.15 g/mol
InChI Key: JIGMXYFDEJXDDJ-UHFFFAOYSA-N
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Description

(3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a phenyl ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone typically involves the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a base such as sodium hydroxide.

    Morpholine Addition: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate intermediate, such as a halogenated phenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the addition of morpholine under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups, along with the morpholine ring, contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-methoxyphenyl)methanol
  • (3-Bromo-5-methoxyphenyl)boronic acid
  • 1-(3-Bromo-5-methoxy-phenyl)-ethanone

Uniqueness

(3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone stands out due to the presence of the morpholine ring, which imparts unique chemical and biological properties

Biological Activity

(3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group on the phenyl ring, along with a morpholine moiety. These functional groups contribute to its unique chemical properties and biological activities. The structural formula can be represented as follows:

C11H12BrNO3\text{C}_{11}\text{H}_{12}\text{Br}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity, allowing it to modulate various biological processes. Notably, the morpholine ring may facilitate interactions that are crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For example, studies have shown that it has effective Minimum Inhibitory Concentrations (MICs) against multidrug-resistant strains such as Staphylococcus aureus:

Pathogen MIC (μg/mL)
Staphylococcus aureus (MRSA)4–8
Mycobacterium abscessus4–8
Mycobacterium smegmatis4–8

These findings suggest potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT-116):

Cell Line IC50 (μM)
MDA-MB-2310.126
HCT-1160.1–1

These results indicate a promising selectivity for cancer cells over normal cells, which is critical for minimizing side effects in therapeutic applications.

Case Studies

  • Study on Anticancer Effects : A study published in MDPI evaluated the effects of this compound on MDA-MB-231 cells. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity compared to controls .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties highlighted its effectiveness against drug-resistant strains of bacteria, showcasing MIC values that suggest potential for development into therapeutic agents for resistant infections .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds such as:

Compound Unique Features Biological Activity
(3-Bromo-5-fluoro-phenyl)-morpholin-4-yl-methanoneContains fluorine; altered reactivityEnhanced anticancer effects
(3-Bromo-5-methoxyphenyl)methanolLacks morpholine; lower binding affinityWeaker antimicrobial activity

This comparison illustrates the impact of structural variations on biological efficacy.

Properties

IUPAC Name

(3-bromo-5-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-11-7-9(6-10(13)8-11)12(15)14-2-4-17-5-3-14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGMXYFDEJXDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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